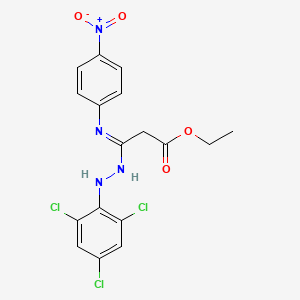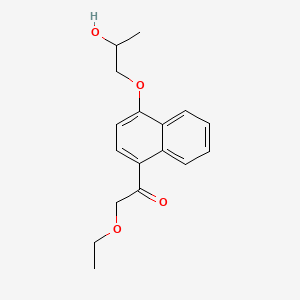
Ethyl 3-((4-nitrophenyl)amino)-3-((2,4,6-trichlorophenyl)hydrazono)propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-((4-nitrophenyl)amino)-3-((2,4,6-trichlorophenyl)hydrazono)propionate is a synthetic organic compound that belongs to the class of hydrazones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((4-nitrophenyl)amino)-3-((2,4,6-trichlorophenyl)hydrazono)propionate typically involves the condensation reaction between ethyl acetoacetate and the corresponding hydrazine derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Step 1: Ethyl acetoacetate reacts with 2,4,6-trichlorophenylhydrazine to form the hydrazone intermediate.
Step 2: The hydrazone intermediate undergoes a condensation reaction with 4-nitroaniline to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-((4-nitrophenyl)amino)-3-((2,4,6-trichlorophenyl)hydrazono)propionate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4).
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Carboxylic acids.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Ethyl 3-((4-nitrophenyl)amino)-3-((2,4,6-trichlorophenyl)hydrazono)propionate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Ethyl 3-((4-nitrophenyl)amino)-3-((2,4-dichlorophenyl)hydrazono)propionate
- Ethyl 3-((4-nitrophenyl)amino)-3-((2,4,6-tribromophenyl)hydrazono)propionate
Uniqueness
Ethyl 3-((4-nitrophenyl)amino)-3-((2,4,6-trichlorophenyl)hydrazono)propionate is unique due to the presence of both nitro and trichlorophenyl groups, which confer specific chemical and biological properties
特性
CAS番号 |
73398-73-9 |
|---|---|
分子式 |
C17H15Cl3N4O4 |
分子量 |
445.7 g/mol |
IUPAC名 |
ethyl 3-(4-nitrophenyl)imino-3-[2-(2,4,6-trichlorophenyl)hydrazinyl]propanoate |
InChI |
InChI=1S/C17H15Cl3N4O4/c1-2-28-16(25)9-15(21-11-3-5-12(6-4-11)24(26)27)22-23-17-13(19)7-10(18)8-14(17)20/h3-8,23H,2,9H2,1H3,(H,21,22) |
InChIキー |
IZUYLTCDLDDGQD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=NC1=CC=C(C=C1)[N+](=O)[O-])NNC2=C(C=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(4-Methylpiperazin-1-YL)propyl]formamide](/img/structure/B14462281.png)



![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)





